Morpholino(1H-pyrazol-4-yl)methanone
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of drug discovery. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov Morpholino(1H-pyrazol-4-yl)methanone is a prime example of a molecule that integrates two distinct and highly valued heterocyclic systems: pyrazole (B372694) and morpholine (B109124). Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, while morpholine is a six-membered saturated ring containing both an oxygen and a nitrogen atom. The synthesis and study of such hybrid molecules are central to the development of new chemical entities with tailored properties. nih.govcrysdotllc.com
Significance of Pyrazole and Morpholine Scaffolds in Medicinal Chemistry
Both pyrazole and morpholine are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ambeed.com
The pyrazole ring is a versatile core found in a wide array of approved drugs. crysdotllc.com Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. bldpharm.com The presence of this moiety in blockbuster drugs highlights its importance and proven pharmacological potential. crysdotllc.com The pyrazole nucleus's ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions make it a focal point for the rational design of new therapeutic agents. ambeed.com
Structural Overview and Research Relevance of this compound
This compound, identified by the CAS number 1152749-21-7, is structurally characterized by a morpholine ring connected to a pyrazole ring via a carbonyl linker. This arrangement creates a molecule with distinct chemical regions: the electron-rich pyrazole ring capable of acting as a hydrogen bond donor and acceptor, the flexible and polar morpholine ring, and the ketone linker that can also participate in molecular interactions.
The primary research relevance of this compound lies in its role as a versatile synthetic intermediate or "building block." Chemical suppliers offer this compound for use in research and development, particularly for the construction of more complex molecules for high-throughput screening and combinatorial chemistry libraries. Its structure allows for further chemical modification at several positions, enabling the systematic exploration of the chemical space around the pyrazole-morpholine core to develop potent and selective inhibitors for various biological targets.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1152749-21-7 | |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.19 g/mol | |
| MDL Number | MFCD12142788 |
While specific, detailed research findings on the biological activity of this compound itself are not extensively published in peer-reviewed literature, its structural components are present in highly active compounds. For example, related pyrazolo[3,4-d]pyrimidine derivatives incorporating a morpholine group have been developed as potent and selective inhibitors of the mTOR enzyme, a key regulator of cell growth and proliferation implicated in cancer.
| Derivative Class | Biological Target | Key Finding | Source |
|---|---|---|---|
| 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | mTOR (mammalian Target of Rapamycin) | Optimization led to the discovery of the first active site inhibitors of mTOR with subnanomolar inhibitory concentrations. | |
| 6-morpholinyl-2-pyrazolyl-9H-purine derivatives | PI3K (Phosphoinositide 3-kinase) | Developed as inhibitors of the PI3K signaling pathway, which is crucial in cancer and inflammatory diseases. | |
| 4-morpholino-2-phenylquinazolines | PI3K p110alpha | A thieno[3,2-d]pyrimidine (B1254671) derivative in this class showed potent and selective inhibition of the p110α isoform of PI3K. |
Historical Development and Emerging Research Trajectories
The historical context of this compound is rooted in the independent and extensive development of pyrazole and morpholine chemistry over the past century. The first synthesis of a pyrazole derivative was reported in the late 19th century, and since then, the scaffold has become a mainstay in medicinal chemistry. crysdotllc.com Similarly, morpholine became commercially available in the 1930s and has since been widely used as a solvent and a synthetic building block. google.com
The combination of these two scaffolds into a single molecule like this compound represents a modern approach in drug discovery, where well-validated pharmacophores are linked to create novel chemical entities. The emergence of this compound is tied to the rise of combinatorial chemistry and the demand for novel, drug-like building blocks to populate screening libraries.
Emerging research trajectories for compounds derived from this scaffold are focused on the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole and morpholine moieties are frequently found in kinase inhibitors, and the data on related structures suggest that derivatives of this compound are likely being explored as inhibitors of pathways involving kinases like PI3K and mTOR. The future direction of research will likely involve the synthesis of libraries of derivatives and their evaluation against a panel of kinases to identify new, potent, and selective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUYSUZYIKWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Morpholino 1h Pyrazol 4 Yl Methanone
Established Synthetic Pathways for the Core Morpholino(1H-pyrazol-4-yl)methanone Structure
The formation of the fundamental this compound skeleton is typically achieved through a convergent synthesis, where the pyrazole (B372694) and morpholine (B109124) moieties are prepared and then joined.
The crucial amide bond connecting the pyrazole and morpholine rings is most commonly formed through standard amidation reactions. This involves activating the carboxylic acid at the 4-position of the pyrazole ring, followed by nucleophilic attack by the secondary amine of morpholine.
One direct method involves the reaction of a pyrazole-4-carbonyl chloride with morpholine, often in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. A more general approach utilizes peptide coupling agents to facilitate the reaction between pyrazole-4-carboxylic acid and morpholine. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has been effectively used as a coupling agent, with N-methylmorpholine serving as the base. acs.org These methods are widely applicable and allow for the efficient formation of the target carboxamide linkage.
Table 1: Selected Methods for Amide Bond Formation
| Starting Pyrazole Derivative | Coupling Partner | Reagents/Catalysts | Product | Ref |
|---|---|---|---|---|
| Pyrazole-4-carbonyl chloride | Morpholine | Triethylamine, Dichloromethane | This compound | |
| Pyrazole-4-carboxylic acid | Morpholine | CDMT, N-methylmorpholine, Dichloromethane | This compound | acs.org |
The pyrazole ring itself is a well-studied heterocycle, and its synthesis is thoroughly documented. The most prevalent and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. jk-sci.commdpi.comyoutube.com This reaction is typically performed in a polar protic solvent like an alcohol, sometimes with the addition of an acid catalyst. thieme.com
The reaction's versatility allows for the synthesis of polysubstituted pyrazoles by varying both the 1,3-dicarbonyl compound and the hydrazine. mdpi.comnih.gov For the synthesis of 4-carbonyl pyrazoles, precursors such as β-ketoesters or other 1,3-dicarbonyl compounds with an ester or protected carboxyl group at the C2 position are used. thieme.com
Alternative precursors to 1,3-dicarbonyls, such as α,β-unsaturated ketones and aldehydes, can also react with hydrazines to form pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.govnih.gov Multi-component reactions have also been developed, providing one-pot access to highly substituted pyrazoles from simpler starting materials. mdpi.com
Table 2: Common Strategies for Pyrazole Ring Synthesis
| Precursor 1 | Precursor 2 | Key Conditions | Product Type | Ref |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine derivative | Polar solvent (e.g., ethanol), often with acid catalyst | Substituted Pyrazole | mdpi.comthieme.comnih.gov |
| α,β-Unsaturated Ketone | Hydrazine derivative | Condensation followed by in-situ oxidation | Substituted Pyrazole | nih.govnih.gov |
| Ketone + Diethyl Oxalate | Arylhydrazine | In-situ formation of 1,3-dicarbonyl, then cyclocondensation | 1,3,4,5-Substituted Pyrazole | nih.gov |
| Terminal Alkyne + Aldehyde | Hydrazine | One-pot, Iodine-mediated | 1,3-Disubstituted Pyrazole | nih.gov |
The incorporation of the morpholine moiety is most directly achieved by using morpholine itself as a reagent. In a common synthetic route, a pre-formed pyrazole-4-carboxylic acid or its activated derivative is reacted directly with morpholine to form the final product. acs.org Another direct approach involves the nucleophilic substitution of a suitable leaving group on a side chain by morpholine. For example, 4-(bromomethyl)benzonitrile can be reacted with morpholine to attach the heterocycle, which is then followed by further reactions to build the pyrazole ring. acs.org
Indirectly, the morpholine ring can be constructed from acyclic precursors. A modern and efficient one- or two-step protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). chemrxiv.orgorganic-chemistry.org This method provides a redox-neutral pathway to variously substituted morpholines. chemrxiv.org Other strategies include the intramolecular cyclization of N-tethered alkenes mediated by reagents like boron trifluoride etherate or the Wacker-type aerobic oxidative cyclization of alkenes catalyzed by palladium complexes. organic-chemistry.org These methods allow for the synthesis of complex or peripherally substituted morpholine analogs that can then be coupled to the pyrazole core. nih.gov
Derivatization and Functionalization Strategies for this compound Analogs
Once the core structure is assembled, its analogs can be generated by modifying either the pyrazole or the morpholine ring, allowing for the fine-tuning of the molecule's chemical and physical properties. nih.gov
The pyrazole ring offers multiple sites for functionalization. The nitrogen atoms are common targets for modification, particularly through N-alkylation or N-arylation. mdpi.com For unsubstituted N-H pyrazoles, deprotonation with a base followed by reaction with an alkyl halide is a typical method for installing N-substituents. mdpi.com Acid-catalyzed methods using trichloroacetimidates as electrophiles have also been developed for N-alkylation. mdpi.com
The carbon atoms of the pyrazole ring can also be functionalized. Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C4-position if it is unsubstituted. youtube.compharmdbm.com However, in the case of this compound, the C4-position is already occupied. Therefore, modifications would target other available positions on the ring, which are influenced by the existing substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce aryl or other groups onto a halogenated pyrazole ring. researchgate.net
Table 3: Selected Derivatization Reactions of the Pyrazole Ring
| Reaction Type | Reagents | Position of Modification | Product Type | Ref |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | N1 | N-Alkyl Pyrazole | mdpi.com |
| N-Alkylation | Trichloroacetimidate, Acid Catalyst | N1 | N-Alkyl Pyrazole | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C3, C5 (if halogenated) | C-Aryl Pyrazole | researchgate.net |
| Vilsmeier-Haack | POCl₃, DMF | C4 (if unsubstituted) | Pyrazole-4-carbaldehyde | nih.gov |
The morpholine ring, while often incorporated for its favorable pharmacokinetic properties, can also be a target for chemical modification. nih.govjchemrev.com Introducing substituents on the morpholine ring can significantly alter a molecule's properties, such as lipophilicity and metabolic stability. nih.govenamine.net
Synthetic strategies leading to substituted morpholines often start from functionalized amino alcohols or employ ring-closing reactions that incorporate desired substituents. organic-chemistry.orgnih.gov For example, using substituted 1,2-amino alcohols in reactions with ethylene sulfate allows for the creation of a diverse library of morpholine analogs. chemrxiv.org It is also possible to introduce substituents on a pre-formed morpholine ring, such as an ethylene bridge between positions 3 and 5 to create a conformationally constrained, bridged analog. nih.govacs.org The synthesis of spiroacetal frameworks incorporating two morpholine rings has also been reported, creating complex, three-dimensional scaffolds. chemrxiv.org These modifications can be crucial for optimizing the interaction of the molecule with biological targets or for enhancing its drug-like properties. nih.gov
Introduction of Diverse Chemical Functionalities on the Methanone (B1245722) Bridge
The methanone bridge in this compound serves as a key site for introducing structural diversity. The carbonyl group's reactivity allows for a range of chemical transformations, enabling the synthesis of derivatives with modified properties.
One of the primary transformations of the amide or ketone functionality is reduction. While direct examples for this compound are specific to proprietary research, the reduction of the carbonyl group in similar pyrazole carboxamides is a well-established method to generate corresponding amines or alcohols. For instance, the reduction of a pyrazole-4-carboxamide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding aminomethyl-pyrazole. This transformation effectively removes the carbonyl functionality, altering the molecule's electronic properties and geometry.
Another approach involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group. This would convert the methanone into a tertiary alcohol, introducing a new alkyl or aryl substituent. This method significantly increases the steric bulk and lipophilicity around the methanone bridge, leading to a library of structurally diverse compounds.
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly methods. The synthesis of pyrazole derivatives, including this compound, has significantly benefited from these advancements.
Microwave-Assisted and Catalytic Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. For the synthesis of pyrazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. dergipark.org.trrsc.orgresearchgate.net The synthesis of pyrazole-carboxamides, for example, can be achieved via the cyclocondensation of chalcones with semicarbazide (B1199961) under microwave irradiation. mdpi.comresearchgate.net This method offers precise temperature control and rapid heating, leading to cleaner reactions with fewer byproducts. researchgate.net Studies have shown that a variety of pyrazole derivatives, including complex fused systems, can be efficiently synthesized using microwave power ranging from 100 to 300 W. dergipark.org.trmdpi.com
Catalysis plays a pivotal role in the modern synthesis of pyrazoles and their derivatives. Various catalysts, including both homogeneous and heterogeneous systems, have been employed to improve efficiency and selectivity.
Acid and Base Catalysis : Lewis acids like lithium perchlorate (B79767) and solid acid catalysts such as Amberlyst-70 have been used to promote the condensation reactions required for pyrazole ring formation. mdpi.comresearchgate.net Amberlyst-70, a resinous and recyclable catalyst, has proven effective for the aqueous synthesis of pyrazoles at room temperature, highlighting its green chemistry credentials. mdpi.comresearchgate.net
Metal Catalysis : Transition metal catalysts, including palladium, copper, silver, and nano-ZnO, are widely used. mdpi.commdpi.comnih.gov Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Silver catalysts have been used for the regioselective synthesis of trifluoromethylated pyrazoles. mdpi.com Nano-ZnO has been highlighted as an eco-friendly catalyst for synthesizing 1,3,5-substituted pyrazoles in aqueous media with excellent yields. mdpi.comnih.gov
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Amberlyst-70 | Condensation | Recyclable, works in aqueous media, room temperature | mdpi.comresearchgate.net |
| Nano-ZnO | Condensation | High yield (up to 95%), eco-friendly, short reaction time | mdpi.comnih.gov |
| Copper (Cu) | Condensation / Cross-coupling | Acid-free conditions, room temperature | organic-chemistry.org |
| Silver (Ag) | Cyclization | High regioselectivity for fluorinated pyrazoles | mdpi.com |
| Taurine | Multicomponent reaction | Green reaction medium (water), good to excellent yields | rsc.org |
Solvent-Free and Environmentally Benign Methodologies
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign synthetic routes for pyrazole derivatives. thieme-connect.com These methods reduce or eliminate the use of hazardous organic solvents, minimizing environmental impact and simplifying product purification.
Solventless condensation of 1,3-diketones with hydrazines can be achieved at room temperature by grinding the reactants in the presence of a catalytic amount of sulfuric acid, affording pyrazole derivatives in high yields. rsc.orgresearchgate.net Another green approach involves using ionic liquids, such as tetrabutylammonium (B224687) bromide (TBAB), as a recyclable polar reaction medium under solvent-free conditions, which can lead to good yields in shorter reaction times. tandfonline.com Water, as a solvent, is another cornerstone of green pyrazole synthesis. thieme-connect.comlongdom.org The use of catalysts like Amberlyst-70 or nano-ZnO in aqueous media exemplifies this trend. mdpi.comresearchgate.netnih.gov
Multi-Component Reactions and Parallel Synthesis Approaches
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. rsc.org MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. rsc.orgbeilstein-journals.org The synthesis of pyrazole derivatives is well-suited to MCR strategies. longdom.org For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) can produce complex pyranopyrazole derivatives in a one-pot synthesis. rsc.orgjetir.orgnih.gov
| Number of Components | Reactants | Product Type | Reference |
|---|---|---|---|
| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |
| Three | Enaminones, benzaldehyde, hydrazine-HCl | 1-H-pyrazoles | longdom.org |
| Four | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgjetir.orgnih.gov |
| Four | Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Pyrazolo[3,4-b]pyridines | longdom.org |
Parallel synthesis is another key strategy for rapidly producing libraries of related compounds. nih.gov In a solution-phase parallel synthesis approach, a library of 2-pyrazolines was created through the [3+2] cycloaddition of nitrilimines with enoyl oxazolidinones, demonstrating the power of this method to quickly generate numerous analogs for screening. nih.govnih.gov Such techniques are instrumental in exploring the chemical space around a core scaffold like this compound.
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of the target compound and its derivatives are critical steps to ensure high purity for subsequent studies. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed.
For pyrazole-carboxamides, silica (B1680970) gel column chromatography is a frequent method, using solvent systems like petroleum ether and ethyl acetate (B1210297) to separate the desired product from reaction impurities. scielo.brnih.gov
A more specific and scalable technique for purifying pyrazoles involves the formation of acid addition salts. google.comgoogle.com The crude pyrazole product is dissolved in a suitable organic solvent or water and treated with at least an equimolar amount of an inorganic mineral acid (e.g., phosphoric acid, sulfuric acid) or an organic acid (e.g., oxalic acid). google.comgoogle.com The resulting salt often has different solubility properties than the free base, allowing it to be selectively crystallized and separated from impurities. google.comgoogle.com The purified salt can then be neutralized with a base to regenerate the high-purity pyrazole compound. This method can be highly effective for removing closely related impurities that are difficult to separate by chromatography.
Chemical Reactivity and Mechanistic Studies of Morpholino 1h Pyrazol 4 Yl Methanone
Reactivity Profiles of the Pyrazole (B372694) Heterocycle in Morpholino(1H-pyrazol-4-yl)methanone
The pyrazole ring is an aromatic heterocycle known for its susceptibility to both electrophilic and nucleophilic attack, depending on the substituents present. In the case of this compound, the electron-withdrawing nature of the 4-carbonyl group is expected to deactivate the pyrazole ring towards electrophilic substitution. Conversely, this deactivation would make the ring more susceptible to nucleophilic attack.
Theoretically, electrophilic substitution, if forced, would likely occur at the C5 position, directed by the N1 nitrogen. However, no specific studies documenting such reactions for this compound have been identified. The reactivity would also be influenced by the tautomeric state of the pyrazole ring, which exists as 1H- and 2H-tautomers, although the 1H-tautomer is specified in the compound's name.
Chemical Transformations Involving the Morpholine (B109124) Amide Linkage
The amide bond is a robust functional group, but it can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrazole-4-carboxylic acid and morpholine. The specific conditions required for this transformation for this compound are not documented.
Reduction of the amide carbonyl group is another potential transformation, which would lead to the corresponding amine. Reagents such as lithium aluminum hydride are typically used for such reactions, but again, specific examples for this compound are absent from the literature.
Electrophilic and Nucleophilic Behavior of the Compound
As a whole molecule, this compound possesses both electrophilic and nucleophilic centers. The carbonyl carbon of the amide linkage is a primary electrophilic site, susceptible to attack by nucleophiles. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the morpholine ring are potential nucleophilic centers.
The lone pair of electrons on the morpholine nitrogen is likely to be less nucleophilic due to the delocalization of the lone pair into the adjacent carbonyl group. The N1 and N2 atoms of the pyrazole ring could act as nucleophiles in reactions such as alkylation.
Reaction Mechanisms of Key Derivatization and Degradation Pathways
Without experimental data, any discussion of reaction mechanisms for derivatization and degradation remains purely speculative. Mechanistic pathways for potential reactions like electrophilic substitution on the pyrazole ring or nucleophilic addition to the carbonyl group would follow general established principles, but specific intermediates and transition states for this compound have not been studied.
Stereochemical Aspects of Reactions Involving this compound
The molecule itself is achiral. Stereochemical considerations would only become relevant in reactions that introduce a chiral center or in its interactions with chiral reagents or environments. For instance, if the pyrazole or morpholine ring were to be reduced in a way that creates a stereocenter, the stereochemical outcome of such a reaction would need to be investigated. Currently, there is no information available on any stereoselective reactions involving this compound.
Spectroscopic and Structural Elucidation of Morpholino 1h Pyrazol 4 Yl Methanone
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Morpholino(1H-pyrazol-4-yl)methanone, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the atomic connectivity.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and morpholine (B109124) rings. The pyrazole protons typically appear as singlets in the aromatic region of the spectrum. Specifically, the two protons on the pyrazole ring are anticipated to show signals at approximately 8.0 ppm and 7.9 ppm. The morpholine protons, being in a saturated heterocyclic system, will resonate in the upfield region. These protons typically present as two multiplets, or a more complex pattern, in the range of 3.6 to 3.8 ppm, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.
In the ¹³C NMR spectrum, the carbonyl carbon is a key diagnostic signal, expected to appear in the downfield region, characteristically around 161 ppm. The carbons of the pyrazole ring are predicted to resonate at approximately 139 ppm and 117 ppm. The four carbon atoms of the morpholine ring would be observed in the upfield region, with typical chemical shifts around 42 ppm and 66 ppm for the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 | s | Pyrazole-H |
| ~7.9 | s | Pyrazole-H |
| ~3.8-3.6 | m | Morpholine-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C=O |
| ~139 | Pyrazole-C |
| ~117 | Pyrazole-C |
| ~66 | Morpholine-C (adjacent to O) |
| ~42 | Morpholine-C (adjacent to N) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structural fragments of this compound. The molecular formula of the compound is C₈H₁₁N₃O₂, which corresponds to a molecular weight of 181.19 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 181 or 182, respectively.
The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the pyrazole carbonyl fragment and the morpholine fragment.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 181/182 | [M]⁺ / [M+H]⁺ |
| 111 | [C₄H₃N₂O]⁺ (Pyrazole carbonyl fragment) |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for the identification of the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands that confirm the presence of the N-H group of the pyrazole ring, the C=O of the amide, and the C-O-C linkage of the morpholine moiety.
A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrazole ring. The most prominent feature in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching of the amide will likely be observed around 1400-1450 cm⁻¹. Furthermore, a distinct band corresponding to the C-O-C stretching of the ether linkage in the morpholine ring is expected to be present in the region of 1050-1150 cm⁻¹.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 | N-H Stretch (Pyrazole) |
| 1630-1680 | C=O Stretch (Amide) |
| 1400-1450 | C-N Stretch (Amide) |
| 1050-1150 | C-O-C Stretch (Morpholine) |
Advanced X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Computational and Theoretical Investigations of Morpholino 1h Pyrazol 4 Yl Methanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of morpholino(1H-pyrazol-4-yl)methanone. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic structure, which in turn dictates its reactivity and interaction with biological macromolecules.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between these frontier orbitals is a crucial determinant of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a higher reactivity. For instance, in a study of pyrazole (B372694) derivatives, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the pyrazole ring, indicating its role in charge transfer interactions.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic interactions. In the case of this compound, the oxygen and nitrogen atoms are expected to be the primary sites for electrophilic interactions.
Molecular Docking Studies of this compound and its Analogs with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target protein. This method is instrumental in elucidating the binding modes of this compound and its analogs with various biological targets, thereby providing a basis for understanding their mechanism of action.
Binding Affinity Predictions and Interaction Analysis
Molecular docking simulations provide an estimate of the binding affinity, often expressed as a docking score, which helps in identifying promising drug candidates. These studies have shown that the pyrazole moiety is a versatile scaffold capable of forming multiple interactions with target proteins. For example, in studies of related pyrazole-containing compounds as antimicrobial agents, key interactions with the target enzyme, such as GlcN-6-P synthase, have been identified. These interactions often involve hydrogen bonds with amino acid residues like Gln348, Ser349, and Ala602, as well as hydrophobic interactions with residues such as Val399, Ala400, and Gly301.
Table 1: Predicted Interactions of a Pyrazole Analog with GlcN-6-P Synthase
| Interacting Residue | Interaction Type |
|---|---|
| GLN348 | Hydrogen Bond |
| SER349 | Hydrogen Bond |
| ALA602 | Hydrogen Bond |
| VAL399 | Hydrophobic |
| ALA400 | Hydrophobic |
| GLY301 | Hydrophobic |
Data derived from studies on pyrazole-based antimicrobial agents.
Active Site Characterization and Ligand Conformation
Docking studies also allow for a detailed characterization of the active site of the target protein and the conformation adopted by the ligand upon binding. The planarity of the pyrazole ring is often crucial for establishing effective stacking interactions with aromatic amino acid residues within the binding pocket. The morpholine (B109124) group, on the other hand, can adopt various conformations to optimize its fit and interactions within the active site.
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. These simulations are crucial for assessing the stability of the predicted binding poses and for exploring the conformational flexibility of the ligand and the protein.
MD simulations performed on pyrazole derivatives complexed with their target proteins have been used to validate the stability of the interactions observed in docking studies. By monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, researchers can ascertain the stability of the complex over the simulation period. A stable complex is characterized by minimal fluctuations in the RMSD values, indicating that the ligand remains securely bound in the active site.
In silico Prediction of Pharmacophore Features and Drug-like Properties
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. For this compound and its analogs, these pharmacophoric features typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers. These models serve as valuable templates for the design and discovery of new compounds with similar or improved biological activity.
In conjunction with pharmacophore modeling, various computational tools are employed to predict the "drug-like" properties of these compounds. These predictions are often based on established guidelines, such as Lipinski's Rule of Five, which assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. These in silico filters help to prioritize compounds with favorable pharmacokinetic profiles for further development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the biological activity of novel, yet-to-be-synthesized analogs of this compound.
The development of a QSAR model involves the calculation of a wide range of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. These descriptors are then used to build a statistical model that can predict the activity of new compounds. Such models are invaluable in guiding the optimization of lead compounds by identifying the key structural features that contribute to their biological activity.
Preclinical Biological Activity and Mechanistic Insights of Morpholino 1h Pyrazol 4 Yl Methanone Derivatives
In vitro Target Identification and Validation Studies
In vitro studies are fundamental to elucidating the mechanisms of action for novel chemical entities. For derivatives of morpholino(1H-pyrazol-4-yl)methanone, these investigations have centered on identifying specific molecular targets, including enzymes and cellular receptors, and understanding how interactions with these targets modulate critical signaling pathways.
The pyrazole (B372694) scaffold is a key feature in numerous enzyme inhibitors. Research has shown that derivatives incorporating this moiety can selectively target various kinases involved in cell signaling and inflammation.
A notable class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones was identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that these inhibitors bind to the ATP binding pocket of p38α, forming a unique hydrogen bond that contributes to their selectivity. nih.gov This structural insight guided the optimization of the series, leading to the development of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and orally bioavailable p38 inhibitor. nih.gov
Furthermore, the morpholine (B109124) group, a key component of the title compound, has been incorporated into other heterocyclic scaffolds to enhance pharmacodynamic properties. nih.gov For instance, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cancer cell growth and proliferation. nih.gov
While direct inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by this compound itself is not extensively documented in the provided results, other pyrazole derivatives have been evaluated for their inhibitory action against kinases like CDK2 and Epidermal Growth Factor Receptor (EGFR), indicating the broader potential of the pyrazole core in targeting cancer-related enzymes. nih.gov
Derivatives built upon the pyrazole framework have demonstrated significant activity at various G protein-coupled receptors (GPCRs), acting as either agonists or antagonists.
Cannabinoid Receptors (CB1): Pyrazole derivatives have been extensively studied as modulators of the cannabinoid receptor 1 (CB1). Rimonabant, a well-known pyrazole derivative, is a selective CB1 receptor antagonist. nih.govacs.org Further research into oxygen-bridged pyrazole-based structures has identified compounds with potent CB1 receptor affinity. mdpi.com While most of these new compounds acted as antagonists, derivative 1e (bearing a myrtanyl group) was identified as a CB1 partial agonist. mdpi.com The structural requirements for potent CB1 antagonism include a para-substituted phenyl ring at the pyrazole's 5-position and a 2,4-dichlorophenyl substituent at the 1-position. acs.org
Apelin Receptor (APJ): A novel pyrazole scaffold was identified as an agonist of the apelin receptor (APJ), a target for cardiovascular diseases. duke.eduduke.edu Systematic modifications to this scaffold yielded potent small molecule agonists with EC50 values below 100 nM. duke.edu Some of these compounds showed functional selectivity, with a bias towards calcium mobilization over β-arrestin recruitment. duke.eduduke.edu
Nicotinic Acid Receptor: In a search for novel agonists for the G protein-coupled nicotinic acid receptor, a series of substituted pyrazole-3-carboxylic acids showed substantial binding affinity. nih.gov Many of these compounds, such as 5-butylpyrazole-3-carboxylic acid , were found to be partial agonists, competitively inhibiting the effect of nicotinic acid. nih.gov
Other Receptors: The pyrazole moiety is present in compounds targeting other receptors, such as Betazole, which is a highly selective histamine (B1213489) H2 receptor agonist. nih.gov
The interaction of pyrazole derivatives with their enzymatic and receptor targets initiates downstream effects on cellular signaling pathways.
Inhibition of p38 MAP kinase by pyrazole derivatives directly impacts inflammatory pathways by blocking the biosynthesis of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, modulation of the CB1 receptor by pyrazole antagonists affects downstream signaling, such as the expression of phosphorylated ERK 1/2. mdpi.com
In the context of cancer, pyrazole-based EGFR inhibitors can arrest the cell cycle and induce apoptosis. ambeed.com One promising 1H-pyrazolo[3,4-d]pyrimidine derivative was found to arrest the cell cycle in the S and G2/M phases and significantly increase the BAX/Bcl-2 ratio, indicating a pro-apoptotic effect. ambeed.com Other pyrazolo[3,4-d]pyrimidine urea (B33335) hybrids have been shown to suppress the NF-κB and IL-6 signaling pathways, which are critical for cancer cell survival and inflammation. researchgate.net
Additionally, certain pyrazole-acylhydrazone hybrids have demonstrated the ability to block the production of reactive oxygen species (ROS) in human platelets and endothelial cells, suggesting a protective effect against oxidative stress. nih.gov
In vitro Biological Screening in Disease-Relevant Models (Cell-based assays)
Cell-based assays provide a crucial platform for evaluating the therapeutic potential of new compounds in a biologically relevant context. Derivatives of this compound and related structures have been extensively screened for their antiproliferative and antimicrobial activities.
The pyrazole scaffold is a cornerstone in the development of anticancer agents. Hybrids combining pyrazole with other pharmacophores, such as urea or a morpholine-substituted quinoline, have shown significant cytotoxicity against a range of human cancer cell lines.
For example, a series of 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrated promising cytotoxicity, with compound 37 (CBS-1) exhibiting superior activity against tested cell lines compared to doxorubicin. researchgate.net This compound also showed significant tumoricidal effects in a lung adenocarcinoma in vivo model. researchgate.net Another study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives identified compound 12b as a potent agent against A549 (lung cancer) and HCT-116 (colon cancer) cells, acting through inhibition of EGFR. ambeed.com
Morpholine-substituted tetrahydroquinoline derivatives also displayed potent and selective cytotoxicity against A549, MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cells, with compound 10e showing the highest activity against A549 cells. nih.gov The table below summarizes the antiproliferative activity of selected pyrazole derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.033 µM | nih.gov |
| Compound 10h (Morpholine-substituted tetrahydroquinoline) | MCF-7 (Breast) | 0.087 µM | nih.gov |
| Compound 10d (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.062 µM | nih.gov |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine) | A549 (Lung) | 8.21 µM | ambeed.com |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine) | HCT-116 (Colon) | 19.56 µM | ambeed.com |
| 22-(4-pyridinecarbonyl) jorunnamycin A | A549 (Lung) | 14.43 nM | mdpi.com |
| 22-(4-pyridinecarbonyl) jorunnamycin A | H460 (Lung) | 18.9 nM | mdpi.com |
| 22-(4-pyridinecarbonyl) jorunnamycin A | H292 (Lung) | 16.95 nM | mdpi.com |
Derivatives containing the pyrazole ring system have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial and Antifungal Activity: Novel pyrazole carboxamide derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) pathogens. nih.gov They also exhibited potent activity against various fungal strains. nih.gov Other studies on pyrazoline derivatives reported moderate to high activity against these bacteria as well as the fungus Candida albicans. acs.orgduke.edu For instance, one pyrazole derivative was found to be exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another study identified a bis(pyrazolyl)methane compound with an inhibitory effect on Gram-positive strains, especially S. aureus, with an MIC of 62.5 µg/mL.
Antitubercular Activity: The pyrazole nucleus is a key structural motif in the search for new antitubercular agents. mdpi.com Numerous pyrazole-containing derivatives have been synthesized and tested against Mycobacterium tuberculosis (MTB), with some showing promising potency against the H37Rv strain. nih.govnih.govnih.gov One study found that pyrazole carboxamide derivatives, specifically compounds 5a , 5i , and 5j , established potent activity against the MTB H37Rv strain. nih.gov Another investigation into pyrazole and triazole analogues as inhibitors of the essential enzyme UDP-galactopyranose mutase (MtbUGM) also contributes to this field, although the tested compounds did not inhibit the growth of MTB in vitro. duke.edu
Antibiotic Adjuvant Potential: A significant area of research is the use of pyrazole compounds as antibiotic adjuvants, which can potentiate the efficacy of existing antibiotics against resistant bacteria. Pyrazole amides have been identified as a promising starting point for developing compounds that act synergistically with antibiotics. nih.gov For example, certain pyrazole derivatives, while having no direct antibacterial effect, showed remarkable synergistic activity with colistin (B93849) against multidrug-resistant Acinetobacter baumannii. nih.gov This approach helps to overcome resistance mechanisms and restore the effectiveness of conventional antibiotics.
The table below presents the antimicrobial activity of selected pyrazole derivatives.
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | 0.25 µg/mL | |
| Pyrazole Derivative (Compound 2) | Aspergillus niger | 1 µg/mL | |
| Pyrazoline Derivative (Compound 24) | Enterococcus faecalis | 32 µg/mL | duke.edu |
| Pyrazoline Derivative (Compound 5) | Candida albicans | 64 µg/mL | duke.edu |
| Bis(pyrazolyl)methane (Compound 2P) | Staphylococcus aureus | 62.5 µg/mL | |
| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (Compound 5a) | Staphylococcus aureus | 0.25 µg/mL | |
| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (Compound 5a) | Escherichia coli | 0.25 µg/mL |
Anti-inflammatory Effects at the Cellular and Molecular Levels
The anti-inflammatory properties of pyrazole-containing compounds are well-documented, and derivatives of this compound contribute to this understanding through their influence on key inflammatory pathways at the cellular and molecular level.
Research has shown that the anti-inflammatory effects of certain pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of the inflammatory response. For instance, a series of novel pyrazolyl thiazolones demonstrated potent inhibitory activity against both COX-2 and 15-LOX. nih.gov The inhibition of COX-2 is a particularly important target for anti-inflammatory drugs as it is primarily involved in the inflammatory cascade, while COX-1 is associated with homeostatic functions.
At the cellular level, some pyrazole derivatives have been found to suppress the differentiation of monocytes into macrophages, a critical event in the initiation and perpetuation of inflammation. nih.gov Furthermore, these compounds have been observed to modulate the production of inflammatory cytokines by activated macrophages and can even induce macrophage apoptosis, thereby helping to resolve inflammation. nih.gov For example, certain pyrazolyl thiazolone derivatives were more effective than the standard drug diclofenac (B195802) in inhibiting monocyte-to-macrophage differentiation and reducing the production of inflammatory cytokines. nih.gov
Moreover, studies on related heterocyclic compounds, such as morpholinopyrimidine derivatives, have revealed the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein expression in lipopolysaccharide (LPS)-stimulated macrophage cells. This suggests that the morpholino moiety, when incorporated into a heterocyclic scaffold, can contribute to the down-regulation of key inflammatory enzymes.
The table below summarizes the anti-inflammatory effects of selected pyrazole derivatives at the cellular and molecular levels.
| Compound Class | Cellular/Molecular Effect | Key Findings | Reference |
| Pyrazolyl Thiazolones | COX-2/15-LOX Inhibition | Exhibited potent dual inhibition. | nih.gov |
| Pyrazolyl Thiazolones | Monocyte-to-Macrophage Differentiation | Suppressed differentiation more effectively than diclofenac. | nih.gov |
| Pyrazolyl Thiazolones | Inflammatory Cytokine Production | Reduced production by activated macrophages. | nih.gov |
| Pyrazolyl Thiazolones | Macrophage Apoptosis | Induced apoptosis in macrophages. | nih.gov |
| Pyrazole Derivatives | Synovial Inflammation | Ameliorated synovial inflammation in a collagen-induced arthritis model by targeting p38 MAPK and COX-2. | nih.gov |
| Pyrazolo[3,4-d]pyridazines | iNOS and COX-2 Expression | Strongly downregulated LPS-induced iNOS and COX-2 expression in murine macrophages. | researchgate.net |
Other Preclinical Pharmacological Activities (e.g., Anxiolytic Potential in preclinical models)
Beyond their anti-inflammatory effects, derivatives of this compound and related pyrazole compounds have been investigated for other pharmacological activities, notably their potential as anxiolytic agents.
Preclinical studies using animal models of anxiety, such as the elevated plus-maze and hole-board tests, have provided evidence for the anxiolytic-like effects of certain pyrazole derivatives. For example, a series of 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives demonstrated significant anxiolytic activity. The mechanism of this effect is thought to involve the GABA(A)-benzodiazepine receptor complex, as the anxiolytic action was reversed by the benzodiazepine (B76468) receptor antagonist flumazenil.
Furthermore, research into pyrazole carboxamides has identified their potential as ligands for the 18kDa translocator protein (TSPO), a target associated with anxiety and other neurological disorders. nih.gov A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, which share a carboxamide functional group with this compound, displayed high anxiolytic-like effects in preclinical models, comparable to the standard anxiolytic drug diazepam. nih.gov The involvement of TSPO in the anxiolytic activity of these compounds was confirmed through antagonism studies with a selective TSPO inhibitor. nih.gov
The following table presents findings on the anxiolytic potential of pyrazole derivatives in preclinical models.
| Compound Class | Preclinical Model | Key Findings | Potential Target | Reference |
| 4,5-dihydro-1H-pyrazole derivatives | Hole-board and plus-maze tests | Significantly increased exploratory behavior, indicative of anxiolytic-like effects. | GABA(A)-benzodiazepine receptor complex | |
| 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides | Open field and elevated plus maze tests | Demonstrated high anxiolytic-like effects, comparable to diazepam. | 18kDa translocator protein (TSPO) | nih.gov |
| Pyrazino[1,2-a] nih.govnih.govbenzodiazepine derivatives | Not specified | Showed significant levels of anxiolytic activity. | Not specified | nih.gov |
Structure-Activity Relationship (SAR) Derivations from Preclinical Biological Data
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how different substituents and their positions on the pyrazole core influence the observed pharmacological effects.
Influence of Substituent Nature and Position on Biological Activity
The nature and position of substituents on the pyrazole ring play a crucial role in determining the anti-inflammatory and anxiolytic activities of these compounds.
For anti-inflammatory activity, the presence of specific groups can significantly enhance potency. For instance, in a series of pyrazole derivatives, a p-nitrophenyl moiety attached to the pyrazole scaffold resulted in the highest anti-inflammatory activity, even superior to the standard drug diclofenac sodium. nih.gov In another study on pyrazolyl thiazolones, the introduction of a morpholine moiety, as opposed to a piperidine (B6355638), led to superior selectivity in some cases. nih.gov The nature of the substituent on the phenyl ring attached to the pyrazole core also has a profound impact. For example, compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group have shown potent anti-inflammatory effects.
Lipophilicity has also been identified as an important factor governing in vivo anti-inflammatory activity. nih.gov More lipophilic derivatives within a series have demonstrated higher activity. nih.gov
Regarding anxiolytic activity, the substitution pattern is equally critical. In a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, the nature of the substituent on the aryl group at position 1 was found to be a key determinant of their affinity for the TSPO receptor and their anxiolytic-like effects. nih.gov
The table below highlights key SAR findings for pyrazole derivatives.
| Activity | Structural Feature | Influence on Activity | Reference |
| Anti-inflammatory | p-Nitrophenyl group on pyrazole | Highest activity in the series | nih.gov |
| Anti-inflammatory | Morpholine vs. Piperidine | Morpholine conferred superior selectivity in some derivatives | nih.gov |
| Anti-inflammatory | Lipophilicity | Increased lipophilicity correlated with higher in vivo activity | nih.gov |
| Anti-inflammatory | Phenylamino pyrazole nucleus | Differently decorated at positions 1, 3, and 4 showed varied antiproliferative and antioxidant activities. | mdpi.com |
| Anxiolytic | Aryl substituent at position 1 of pyrrolo[1,2-a]pyrazine | Key determinant of TSPO affinity and anxiolytic-like effects | nih.gov |
| Cytotoxic Activity | N-substituted piperazine (B1678402) vs. piperidine/morpholine | Replacement of N-substituted piperazine with piperidine or morpholine led to a significant decrease or loss of cytotoxic activity. | acs.org |
Regiochemical and Stereochemical Effects on Target Interaction
The specific arrangement of atoms in three-dimensional space (stereochemistry) and the position of functional groups on the pyrazole ring (regiochemistry) are critical for effective interaction with biological targets.
Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position, while nucleophilic attacks are favored at the 3- and 5-positions. mdpi.com This regioselectivity is fundamental in the design and synthesis of pyrazole derivatives with specific biological activities. The attachment of the morpholinomethanone group at the 4-position of the pyrazole ring, as in the title compound, is a key structural feature that dictates its interaction with biological targets.
In the context of anti-inflammatory activity, the regiochemistry of substituents on the pyrazole ring can influence the binding affinity to enzymes like COX-2. Molecular docking studies have shown that the pyrazole ring itself can form π-π interactions with amino acid residues in the active site of target proteins, and the specific placement of substituents can optimize these interactions.
Stereochemistry also plays a vital role. Although not extensively detailed for this compound derivatives specifically, in many biologically active compounds, one enantiomer often exhibits significantly higher potency than the other. This is because biological targets, such as enzymes and receptors, are chiral environments, and only one enantiomer may fit correctly into the binding site to elicit a biological response.
Investigation of Biological Mechanisms at the Molecular and Cellular Level
Elucidating the precise molecular and cellular mechanisms by which this compound derivatives exert their pharmacological effects is an active area of research.
For their anti-inflammatory actions, a primary mechanism appears to be the inhibition of key enzymes in the arachidonic acid cascade, namely COX-2 and, in some cases, 5-LOX. nih.govnih.gov By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Molecular docking studies have provided insights into how these derivatives might bind to the active sites of these enzymes. For example, some pyrazole derivatives are predicted to form hydrogen bonds and hydrophobic interactions with key amino acid residues within the COX-2 active site. nih.gov
Furthermore, some pyrazole derivatives have been shown to target other signaling pathways involved in inflammation, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The p38 MAPK pathway plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-1β. By inhibiting this pathway, these compounds can further suppress the inflammatory response.
In the context of anxiolytic activity, the interaction with the TSPO has been identified as a potential mechanism for some pyrazole carboxamide derivatives. nih.gov TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and apoptosis. Modulation of TSPO activity is thought to influence neuronal function and behavior.
The table below summarizes the investigated molecular and cellular mechanisms.
| Activity | Molecular/Cellular Mechanism | Details | Reference |
| Anti-inflammatory | Inhibition of COX-2 and 5-LOX | Reduces the production of prostaglandins and leukotrienes. | nih.govnih.gov |
| Anti-inflammatory | Targeting p38 MAPK pathway | Suppresses the production of inflammatory cytokines. | nih.gov |
| Anti-inflammatory | Inhibition of iNOS and COX-2 expression | Downregulates the expression of key inflammatory enzymes. | researchgate.net |
| Anti-inflammatory | Suppression of monocyte-to-macrophage differentiation | Reduces the number of inflammatory cells at the site of inflammation. | nih.gov |
| Anxiolytic | Interaction with TSPO | Modulates neuronal function and behavior. | nih.gov |
| Anticancer | Inhibition of APC-Asef interaction | Small-molecule inhibitors targeting the APC interface. | nih.gov |
Applications in Chemical Biology and Pre Clinical Drug Discovery
Role as Chemical Probes for Biological Systems
While specific research detailing the use of Morpholino(1H-pyrazol-4-yl)methanone as a chemical probe is not yet widely published, its structural components suggest a strong potential for such applications. Chemical probes are essential small molecules used to study and manipulate biological systems. The pyrazole (B372694) core is a common feature in many biologically active molecules, and the morpholine (B109124) group can influence solubility and cell permeability. These characteristics make it an attractive candidate for modification and development into targeted probes for various proteins and enzymes. The development of fluorescently labeled or biotinylated derivatives of this compound could enable researchers to investigate the localization, interactions, and functions of its biological targets.
Utility as Building Blocks for Combinatorial Chemistry and Library Synthesis
This compound is recognized as a valuable building block in the realm of combinatorial chemistry and the synthesis of compound libraries. nih.govcrysdotllc.comchembuyersguide.comambeed.comchembuyersguide.combldpharm.com Chemical suppliers list it as a readily available reagent for researchers engaged in medicinal chemistry. nih.govcrysdotllc.comchembuyersguide.comambeed.comchembuyersguide.combldpharm.com Its utility stems from the presence of reactive sites on the pyrazole ring, which allow for a variety of chemical modifications. This enables the rapid generation of a diverse range of derivatives, a cornerstone of modern high-throughput screening efforts aimed at identifying new drug candidates. The availability of this compound in high purity and multi-gram quantities facilitates its use in both small-scale and large-scale synthetic operations. crysdotllc.com
The general structure of this compound allows for substitutions at multiple positions, leading to a vast chemical space that can be explored. Below is a table of commercially available building blocks related to the core structure, highlighting the diversity of available starting materials for library synthesis.
Table 1: Related Pyrazole-Based Building Blocks
| Compound Name | CAS Number | Availability |
|---|---|---|
| This compound | 1152749-21-7 | Commercially Available nih.govchembuyersguide.com |
| (3-Amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | Not Available | Research Compound crysdotllc.com |
| Morpholino(3-nitrophenyl)methanone | 26162-90-3 | Commercially Available chembuyersguide.com |
Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs
The pyrazole scaffold, the central component of this compound, is considered a "privileged scaffold" in drug discovery. mdpi.comnih.govnih.gov This means that this particular chemical structure is frequently found in compounds that exhibit a wide range of biological activities, making it a fertile ground for the identification of new lead compounds. mdpi.comnih.gov Numerous pyrazole derivatives have been successfully developed into potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.govnih.govresearchgate.net
The pyrazole ring can act as a versatile template, allowing for the strategic placement of different functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, the substitution pattern on the pyrazole ring can be modified to target specific features of an enzyme's active site. Research on pyrazole-based kinase inhibitors has demonstrated that this scaffold can be elaborated to produce highly potent drug candidates. nih.govmdpi.com
While this compound itself has not been extensively reported as a lead compound, its core structure is present in numerous potent inhibitors. The following table provides examples of pyrazole-containing compounds that have been identified as lead compounds or have advanced into clinical development, underscoring the therapeutic potential of this chemical class.
Table 2: Examples of Bioactive Pyrazole Derivatives
| Compound | Target(s) | Therapeutic Area | Key Findings |
|---|---|---|---|
| A series of pyrano[2,3-c]pyrazole derivatives | Human Coronaviruses | Antiviral | Showed virucidal efficacies against various pathogens. mdpi.com |
| Pyrazolo[4,3-f]quinoline derivatives | Haspin kinase | Oncology | Exhibited significant growth inhibition in cancer cell lines. mdpi.com |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Oncology | Demonstrated potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cells. mdpi.com |
| Pyrazole carbaldehyde derivatives | PI3 kinase | Oncology, Anti-inflammatory | Identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells. mdpi.com |
| Substituted pyrazol-4-yl pyridazinone derivatives | c-Met kinase | Oncology | Displayed excellent c-Met enzyme inhibitory activities. nih.gov |
Scaffold for the Design of Multi-Target Ligands
The development of multi-target ligands, which can modulate the activity of several biological targets simultaneously, is a growing area of interest in drug discovery. This approach can offer advantages in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. The pyrazole scaffold, due to its versatile nature, is well-suited for the design of such multi-targeted agents. nih.gov
One notable example of a multi-targeted kinase inhibitor built upon a pyrazole framework is AT9283. This compound potently inhibits aurora kinases, among other targets, and its discovery was based on a fragment-based approach utilizing a pyrazol-4-yl urea (B33335) core. nih.gov The ability of the pyrazole scaffold to be decorated with various chemical moieties allows for the fine-tuning of its binding profile to interact with the active sites of multiple kinases.
The structure of this compound, with its pyrazole core, provides a solid foundation for the rational design of multi-target ligands. By strategically modifying the morpholine group and the pyrazole ring, it is conceivable to develop derivatives that can simultaneously engage with different protein targets, potentially leading to more effective and durable therapeutic responses.
Future Perspectives and Emerging Research Directions for Morpholino 1h Pyrazol 4 Yl Methanone
The landscape of drug discovery and materials science is in a constant state of evolution, driven by the need for more effective, selective, and sustainable chemical entities. Within this context, heterocyclic compounds, particularly those containing the pyrazole (B372694) scaffold, have garnered significant attention due to their wide-ranging biological activities. bohrium.commdpi.com Morpholino(1H-pyrazol-4-yl)methanone, as a member of this promising class, stands at a crossroads of potential, with its future development hinging on innovative research and technological advancements. This article explores the emerging research directions and future perspectives for this compound, focusing on synthetic methodologies, computational design, therapeutic applications, analog development, and systems biology integration.
Q & A
Q. Q1. What are the standard synthetic routes for Morpholino(1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling morpholine derivatives with substituted pyrazole precursors. A common approach includes:
- Step 1: Reacting 1H-pyrazole-4-carboxylic acid with a morpholine derivative (e.g., morpholine hydrochloride) under carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous dichloromethane at 0–25°C for 12–24 hours .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Optimization Tips: Adjust stoichiometry (1:1.2 molar ratio of acid to morpholine), use dry solvents, and monitor reaction progress via TLC or LC-MS. Yield improvements (>70%) are achievable by controlling moisture levels and employing inert atmospheres (N₂/Ar) .
Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 7.5–8.5 ppm) and morpholine methylene signals (δ 3.5–3.7 ppm).
- 2D NMR (COSY, HSQC): Map connectivity between the morpholine and pyrazole moieties .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 221.1064 for C₉H₁₃N₃O₂) .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N-atoms show high electron density, favoring interactions with biological targets like kinases .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2 or EGFR). Parameterize force fields (e.g., OPLS-AA) and validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?
Methodological Answer:
- Case Example: Discrepancies between NMR (apparent symmetry) and XRD (asymmetric crystal packing) arise due to dynamic effects in solution.
- Approach:
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Key Modifications:
- Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance metabolic stability .
- Morpholine Replacement: Replace morpholine with piperazine or thiomorpholine to alter logP and blood-brain barrier permeability .
- Biological Testing: Prioritize derivatives for in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for kinase inhibition) and ADMET profiling (e.g., microsomal stability) .
Q. Q6. What experimental protocols mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Scale-Up Challenges: Racemization during coupling or purification.
- Solutions:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.
- Optimize flash chromatography conditions with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AD-H column) .
Q. Q7. How do solvent polarity and temperature influence the compound’s stability in long-term storage?
Methodological Answer:
- Stability Studies:
Q. Q8. What in vitro/in vivo models are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase Inhibition:
- In vitro: Fluorescence-based ADP-Glo™ kinase assay (e.g., EGFR T790M/L858R mutant).
- In vivo: Xenograft models (e.g., H1975 NSCLC tumors in nude mice) with dosing at 10–50 mg/kg/day .
- Antimicrobial Activity:
- In vitro: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
- In vivo: Murine thigh infection model with bacterial load quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
